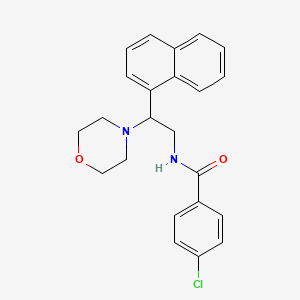

4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

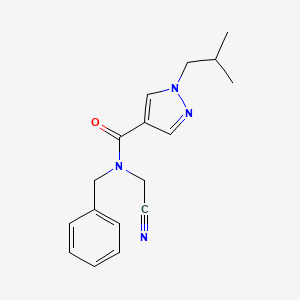

Molecular Structure Analysis

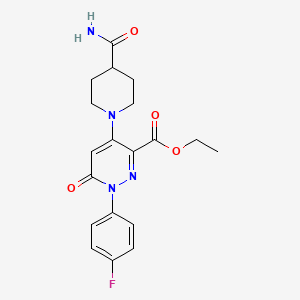

The molecular structure of 4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide consists of a benzene ring with a chloro-substituted moiety, a morpholine group, and a naphthalene-based side chain. The exact arrangement of atoms and bonds can be visualized using molecular modeling software or by examining crystallographic data if available .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The compound 4-chloro-N-(2-morpholino-2-(naphthalen-1-yl)ethyl)benzamide is part of a class of compounds studied for their synthesis methods and structural properties. For instance, similar compounds have been synthesized through halogenated hydrocarbon amination reactions, and their structures have been characterized by various spectroscopic methods and X-ray single-crystal diffraction. These compounds, including derivatives with substituted quinolyl and naphthyl groups, exhibit a range of molecular conformations influenced by intramolecular interactions and stacking phenomena, which contribute to their stability and potential biological activities (Cai Zhi, 2010).

Anticancer and Antibacterial Activities

Compounds related to this compound have been evaluated for their biological activities, including anticancer and antibacterial effects. The structural features of these compounds, such as the presence of naphthyl, morpholino, and benzimidazole groups, contribute to their interactions with biological targets. Some derivatives have shown promising anticancer activity against various cell lines, including breast cancer, highlighting the potential therapeutic applications of these compounds (Salahuddin et al., 2014).

Photophysical and Fluorescence Properties

The photophysical properties of compounds similar to this compound, particularly those related to fluorescence, have been extensively studied. Alkynyl-naphthalimide fluorophores, for example, exhibit visible fluorescence through intramolecular charge transfer, with potential applications in cellular imaging. The structural modifications at the naphthalimide core, including morpholine substitutions, significantly influence their fluorescence characteristics and cellular uptake, making them valuable tools for biological imaging and studies (Emily E. Langdon-Jones et al., 2015).

Synthetic Methodologies

The synthesis of this compound and related compounds involves various synthetic strategies, including multicomponent reactions and catalytic processes. These methodologies facilitate the introduction of diverse functional groups, enabling the exploration of a wide range of chemical space for potential pharmaceutical applications. The development of efficient synthetic routes is crucial for the production of these compounds in sufficient quantities for further research and potential clinical development (Xin-yuan Chen et al., 2011).

Mecanismo De Acción

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

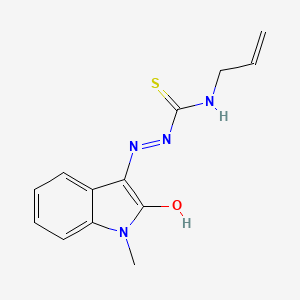

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Propiedades

IUPAC Name |

4-chloro-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O2/c24-19-10-8-18(9-11-19)23(27)25-16-22(26-12-14-28-15-13-26)21-7-3-5-17-4-1-2-6-20(17)21/h1-11,22H,12-16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUQYZABVLRTJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl]benzoic acid](/img/structure/B2920493.png)

![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2920499.png)

![6-(4-Fluorophenyl)-3-((2-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2920500.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)

![4-[[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2920509.png)